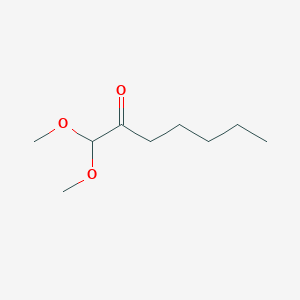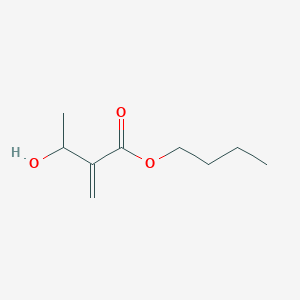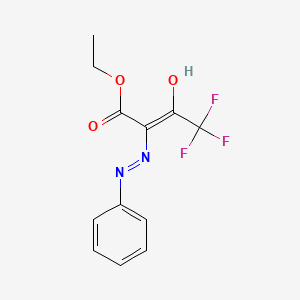![molecular formula C11H16O2S B13811912 1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)
1,2-Benzenediol,4-[(butylthio)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediol,4-[(butylthio)methyl]- is an organic compound belonging to the class of catechols. Catechols are characterized by the presence of a 1,2-benzenediol moiety. This compound is known for its unique chemical structure, which includes a butylthio group attached to the benzene ring. It has various applications in scientific research and industry due to its distinct properties.
Vorbereitungsmethoden
The synthesis of 1,2-Benzenediol,4-[(butylthio)methyl]- typically involves the reaction of 1,2-benzenediol with a butylthio methylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1,2-Benzenediol,4-[(butylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.
Substitution: The butylthio group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediol,4-[(butylthio)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,2-Benzenediol,4-[(butylthio)methyl]- involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,2-Benzenediol,4-[(butylthio)methyl]- can be compared with other catechols such as:
4-Methylcatechol: Similar in structure but lacks the butylthio group, making it less hydrophobic.
3,4-Dihydroxytoluene: Another catechol derivative with different substituents, leading to varied chemical properties.
Homocatechol: A simpler catechol without additional functional groups, used in different applications.
The uniqueness of 1,2-Benzenediol,4-[(butylthio)methyl]- lies in its butylthio group, which imparts distinct chemical and physical properties, making it suitable for specific applications .
Eigenschaften
Molekularformel |
C11H16O2S |
|---|---|
Molekulargewicht |
212.31 g/mol |
IUPAC-Name |
4-(butylsulfanylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C11H16O2S/c1-2-3-6-14-8-9-4-5-10(12)11(13)7-9/h4-5,7,12-13H,2-3,6,8H2,1H3 |
InChI-Schlüssel |
PSXICKZTCIRLIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCC1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(3-methylbutyl)azaniumchloride](/img/structure/B13811829.png)
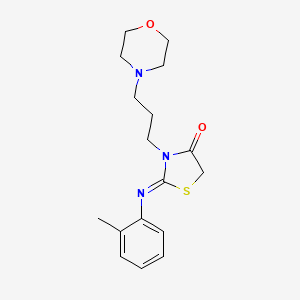
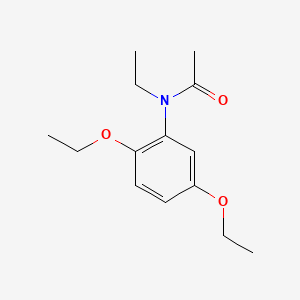



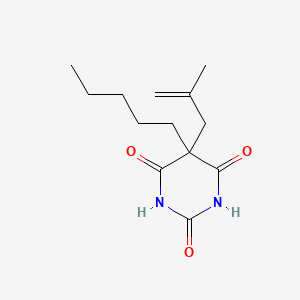
![Methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B13811879.png)
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811887.png)


